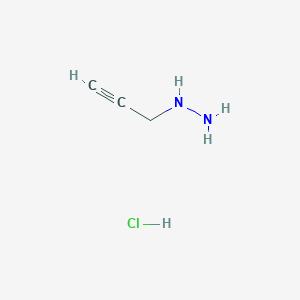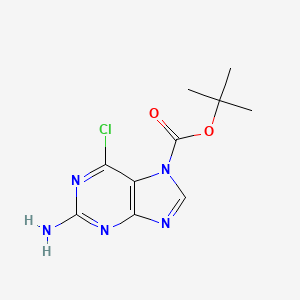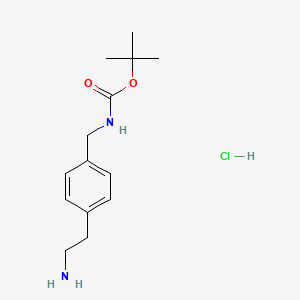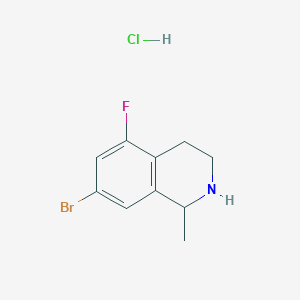
Chlorhydrate de (Prop-2-yn-1-yl)hydrazine
Vue d'ensemble
Description
“(Prop-2-yn-1-yl)hydrazine hydrochloride” is a chemical compound with the empirical formula C3H6N2 · xHCl . It is a useful synthetic building block for various chemical biology applications requiring a bioorthogonal alkyne . This compound has been used as an alkyl probe to capture protein-bound electrophiles in cells where the hydrazine acts as the nucleophile and alkyne enables protein enrichment and detection .
Molecular Structure Analysis
The molecular weight of “(Prop-2-yn-1-yl)hydrazine hydrochloride” is 70.09 (free base basis) . The molecular formula is C3H6N2 .Chemical Reactions Analysis
“(Prop-2-yn-1-yl)hydrazine hydrochloride” has been used in “reverse-polarity” activity-based protein profiling (RP-ABPP) . In this process, the compound acts as an alkyl probe to capture protein-bound electrophiles in cells .Applications De Recherche Scientifique
Analyse des protéines
Ce composé est utilisé comme sonde alkyle pour capturer les électrophiles liés aux protéines dans les cellules. L'hydrazine agit comme un nucléophile et le groupe alkyne permet l'enrichissement et la détection des protéines. Cette méthode est particulièrement utile pour découvrir les modifications des protéines qui ne peuvent pas être prédites par les analyses de séquences protéiques typiques .
Capture d'électrophiles
En raison de ses propriétés nucléophiles, le chlorhydrate de (Prop-2-yn-1-yl)hydrazine peut être utilisé pour identifier et capturer les composés électrophiles dans un environnement cellulaire. Cela peut être crucial pour étudier les voies de signalisation cellulaire et comprendre les effets des électrophiles sur les fonctions cellulaires .
Applications de la chimie click
Le groupe alkyne présent dans ce composé le rend approprié pour les réactions de chimie click, qui sont souvent utilisées dans les processus de bioconjugaison. Cela permet le marquage et la détection de diverses biomolécules dans des systèmes biologiques complexes .
Techniques d'enrichissement et de détection
Les chercheurs peuvent utiliser ce composé pour enrichir et détecter les protéines qui ont subi des modifications, telles que la phosphorylation ou la glycosylation, qui sont des modifications post-traductionnelles essentielles affectant la fonction des protéines .
Découverte de médicaments
Dans la découverte de médicaments, le this compound peut être utilisé pour modifier les composés de tête ou pour créer des banques de composés pour le criblage à haut débit contre diverses cibles biologiques .
Synthèse chimique
Ce composé peut servir de bloc de construction dans la synthèse de molécules plus complexes, en particulier celles contenant des groupes azotés qui sont répandus dans de nombreux produits pharmaceutiques .
Mécanisme D'action
Target of Action
The primary target of (Prop-2-yn-1-yl)hydrazine hydrochloride is protein-bound electrophiles in cells . The compound acts as an alkyl probe to capture these targets, where the hydrazine acts as the nucleophile .
Mode of Action
(Prop-2-yn-1-yl)hydrazine hydrochloride interacts with its targets through a nucleophilic action . The compound’s alkyne group enables protein enrichment and detection . This interaction results in the capture of protein-bound electrophiles in cells .
Biochemical Pathways
The compound affects the biochemical pathways involving protein-bound electrophiles . The compound also plays a role in the energy transfer and single electron transfer pathway, generating 1 O 2 and O 2 ˙ − .
Pharmacokinetics
Given its role as a probe for protein-bound electrophiles, it can be inferred that the compound has the ability to penetrate cells and interact with intracellular targets
Result of Action
The result of the action of (Prop-2-yn-1-yl)hydrazine hydrochloride is the capture of protein-bound electrophiles in cells . This leads to the enrichment and detection of these proteins .
Action Environment
The action of (Prop-2-yn-1-yl)hydrazine hydrochloride is influenced by the cellular environment. The compound’s ability to capture protein-bound electrophiles suggests that it is active within the intracellular environment
Orientations Futures
“(Prop-2-yn-1-yl)hydrazine hydrochloride” has potential applications in chemical biology, particularly in the profiling and discovery of protein electrophiles in human cells . Its use as a clickable, nucleophilic hydrazine probe in RP-ABPP suggests it could be valuable in future research into protein modifications .
Analyse Biochimique
Biochemical Properties
(Prop-2-yn-1-yl)hydrazine hydrochloride plays a crucial role in biochemical reactions due to its ability to act as a nucleophile. This compound interacts with protein-bound electrophiles in cells, where the hydrazine group serves as the nucleophile and the alkyne group enables protein enrichment and detection . These interactions facilitate the discovery of protein modifications that may not be predicted through typical protein sequence analyses. The compound is particularly useful in activity-based protein profiling, where it helps capture and identify reactive protein species .
Cellular Effects
The effects of (Prop-2-yn-1-yl)hydrazine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and modifying their activity. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and proteins involved in these processes . For example, it can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns.
Molecular Mechanism
At the molecular level, (Prop-2-yn-1-yl)hydrazine hydrochloride exerts its effects through binding interactions with biomolecules. The hydrazine group of the compound forms covalent bonds with electrophilic sites on proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, the alkyne group of the compound allows for the enrichment and detection of modified proteins, facilitating the study of their function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Prop-2-yn-1-yl)hydrazine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under typical laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (Prop-2-yn-1-yl)hydrazine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
(Prop-2-yn-1-yl)hydrazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modifying the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic activity, impacting cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, (Prop-2-yn-1-yl)hydrazine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The compound may be preferentially taken up by certain cell types or tissues, leading to localized effects on cellular processes.
Subcellular Localization
The subcellular localization of (Prop-2-yn-1-yl)hydrazine hydrochloride is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and influence its effects on cellular processes. For example, the compound may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Propriétés
IUPAC Name |
prop-2-ynylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-2-3-5-4;/h1,5H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDVCUYRVQVFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809282-63-1, 1187368-95-1 | |
| Record name | Hydrazine, 2-propynyl-, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=809282-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (prop-2-yn-1-yl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)

![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1382887.png)
![(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382888.png)


![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)




